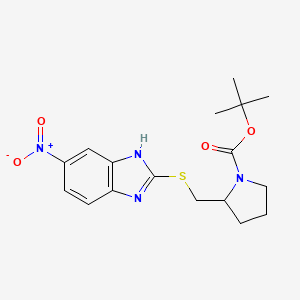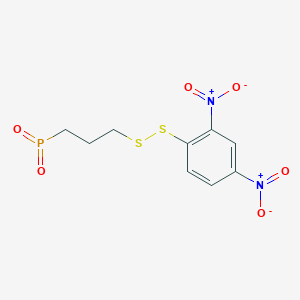
Ethyl 2-aminononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-aminononanoate is an organic compound with the molecular formula C11H23NO2 It is an ester derivative of nonanoic acid, featuring an amino group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-aminononanoate can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl nonanoate. This ester can then be aminated using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Various substituted amines and esters
Aplicaciones Científicas De Investigación
Ethyl 2-aminononanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of ethyl 2-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing nonanoic acid and ethanol, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
Ethyl nonanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminononanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 2-aminodecanoate: Has a longer carbon chain, influencing its physical properties and applications .
Uniqueness: Ethyl 2-aminononanoate is unique due to its combination of an amino group and an ester group, providing a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H23NO2 |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
ethyl 2-aminononanoate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9,12H2,1-2H3 |
Clave InChI |
CYHRMPVNGUQOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)




![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)




